4-Phenyloxazolidine-2-thione
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Overview
Description
4-Phenyloxazolidine-2-thione is a heterocyclic compound with the molecular formula C₉H₉NOS. It is characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms, with a phenyl group attached to the fourth carbon. This compound is known for its chiral properties and is used as a chiral auxiliary in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxazolidine-2-thione typically involves the reaction of N-Boc-L-phenylglycine with borane to obtain N-Boc-L-phenylglycinol. This intermediate undergoes a ring-closing reaction in the presence of a catalyst to form (S)-4-phenyl-2-oxazolidinone. The final step involves reacting this product with sulfur powder and ammonium sulfide or ammonium polysulfide to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of cytotoxic reagents or solvents, making it environmentally friendly and suitable for green chemistry applications .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to its corresponding aldehyde using diisobutylaluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Diisobutylaluminum hydride is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenyloxazolidine-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyloxazolidine-2-thione involves its interaction with biological systems, leading to various effects. For instance, it has been shown to exhibit immunomodulatory properties by inhibiting nitric oxide production in rat macrophages. This suggests a potential role in modulating immune responses. The compound’s chiral nature also makes it effective in asymmetric synthesis, where it helps in the formation of enantiomerically pure products .
Comparison with Similar Compounds
- 4-Benzyl-2-oxazolidinone
- 4-Benzylthiazolidine-2-thione
- 4-Isopropyl-2-oxazolidinone
- 4-Phenyl-2-oxazolidinone
Comparison: 4-Phenyloxazolidine-2-thione stands out due to its unique combination of nitrogen, oxygen, and sulfur in the ring structure, which imparts distinct chemical reactivity and chiral properties. Unlike its analogs, which may lack sulfur or have different substituents, this compound offers a balance of stability and reactivity, making it highly valuable in asymmetric synthesis and other specialized applications .
Properties
IUPAC Name |
4-phenyl-1,3-oxazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJIGQKFDZTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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